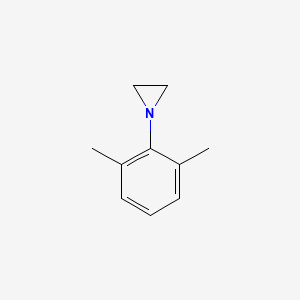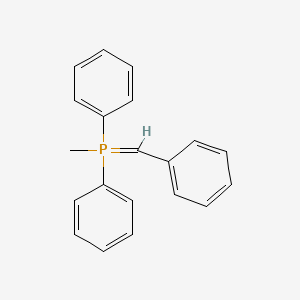
Benzylidene(methyl)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylidene(methyl)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C20H19P. It is a member of the phosphorane family, characterized by the presence of a phosphorus atom bonded to five substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylidene(methyl)diphenyl-lambda~5~-phosphane typically involves the reaction of benzylidene chloride with methyl diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzylidene(methyl)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: It can be reduced to form phosphines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phosphines
Scientific Research Applications
Benzylidene(methyl)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other phosphorus-containing compounds
Mechanism of Action
The mechanism of action of Benzylidene(methyl)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also interact with cellular membranes, affecting their permeability and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar structural properties.
Diphenylphosphine: Another phosphine compound with two phenyl groups attached to the phosphorus atom.
Benzylphosphine: A compound with a benzyl group attached to the phosphorus atom.
Uniqueness: Benzylidene(methyl)diphenyl-lambda~5~-phosphane is unique due to the presence of both benzylidene and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other phosphines may not be as effective .
Properties
CAS No. |
72646-24-3 |
|---|---|
Molecular Formula |
C20H19P |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
benzylidene-methyl-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C20H19P/c1-21(19-13-7-3-8-14-19,20-15-9-4-10-16-20)17-18-11-5-2-6-12-18/h2-17H,1H3 |
InChI Key |
AHJGGDUNURHMEU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


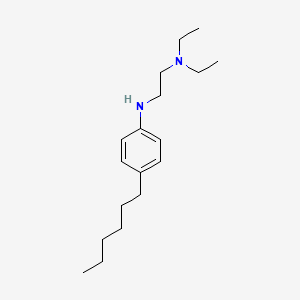
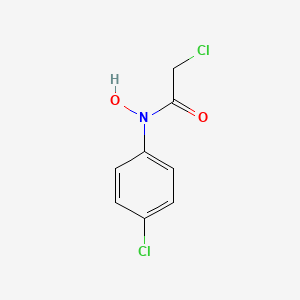

![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
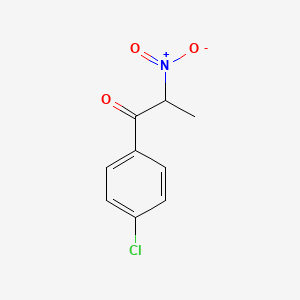
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)
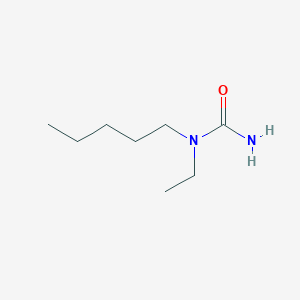
![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
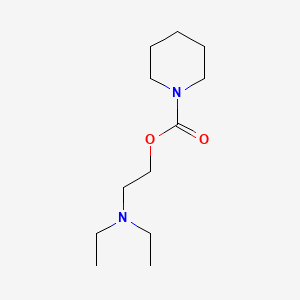
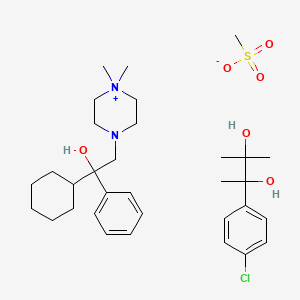
![(1S,2S,5S,6S,10R,12R,14S)-5,14-dimethyl-9-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one](/img/structure/B14452720.png)
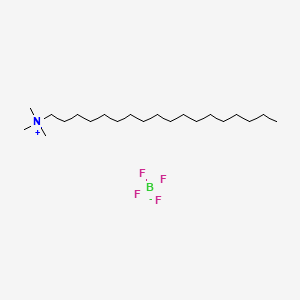
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
